N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide
Overview
Description
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide is a chemical compound with the following properties:
- IUPAC Name : N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide.
- Molecular Formula : C₁₇H₂₁ClN₄O₃.
- Molecular Weight : 364.83 g/mol.
- Synonyms : It is also known by its CAS Number: 923762-54-3.
Molecular Structure Analysis
The molecular structure consists of a tetrahydropyrimidine ring with an amino group at position 6. The benzyl group and the chloroacetamide moiety are attached to different positions on the pyrimidine ring. The methoxyethyl group provides additional structural complexity.
Chemical Reactions Analysis
The reactivity of this compound depends on the functional groups present. Potential reactions include nucleophilic substitutions, amidations, and cyclizations. Investigating its reactivity with various reagents and conditions would be essential for understanding its chemical behavior.
Physical And Chemical Properties Analysis
- Storage Temperature : Ideally stored at 2-8°C.
- Purity : Typically available at 95% purity.
- Solubility : Solubility properties in various solvents need further investigation.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds similar to N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide have shown significant antimicrobial and antifungal activities. A study by Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, exhibiting considerable antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Antitumor Activity
Several compounds structurally related to N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide have been evaluated for antitumor activity. For instance, Brzozowski and Sa̧czewski (2007) synthesized a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, showing potential anti-HIV activity (Brzozowski & Sa̧czewski, 2007).
Herbicidal Activity
Research by Liu et al. (2007) on compounds containing the pyrimidine ring, similar to N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide, demonstrated effective herbicidal activity. Their study synthesized N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a] pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, showing significant efficacy (Liu et al., 2007).
Safety And Hazards
Safety data, including toxicity, handling precautions, and environmental impact, should be obtained from reliable sources such as Material Safety Data Sheets (MSDS). You can find the MSDS for this compound here.
Future Directions
Future research could focus on:
- Biological Activity : Investigating its potential as a drug candidate or biological probe.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance its properties.
- Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN4O4/c1-4-5-6-19-11(16)10(12(20)17-14(19)22)18(7-8-23-3)13(21)9(2)15/h9H,4-8,16H2,1-3H3,(H,17,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJURTIXRLMYSMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)C(C)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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